molecular formula C11H16Cl2N4 B2480927 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1427378-77-5

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride

Cat. No. B2480927
CAS RN: 1427378-77-5
M. Wt: 275.18
InChI Key: JJLAZAAKEQGJHK-UHFFFAOYSA-N
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Description

The compound of interest belongs to the broader class of 1,2,4-triazoles, a group of heterocyclic compounds that have attracted significant attention due to their diverse range of biological activities and applications in medicinal chemistry. While specific studies directly addressing all aspects of the requested compound were not found, related research on 1,2,4-triazoles provides valuable insights into potential synthesis pathways, molecular structures, and properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives generally involves the cyclization of hydrazines with carbon disulfide, aldehydes, or ketoesters. A specific example includes the reaction of substituted phenyl hydrazines with chloral hydrate, leading to the formation of triazoloquinazolines as potential intermediates or related compounds (Kholodnyak et al., 2016).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives often showcases significant π-electron delocalization, influencing their chemical behavior and interaction with biological targets. For instance, the crystalline structure analysis of similar compounds has revealed planar conformations and extensive hydrogen bonding, contributing to their stability and reactivity (Dolzhenko et al., 2008).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including nucleophilic substitution and cycloadditions, underlining their versatility in chemical synthesis. Aerobic oxidative cycloaddition represents a metal-free, azide-free pathway to construct disubstituted 1,2,3-triazoles, demonstrating the chemical flexibility of the triazole core (Bai et al., 2015).

Scientific Research Applications

Antimicrobial Activities

  • Compounds related to 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride have shown promising antimicrobial activities. For example, similar 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Characterization

  • Research has focused on the synthesis and characterization of related 1,2,4-triazole compounds. These compounds are synthesized through various chemical reactions and are characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. Such studies provide valuable insights into the structural and chemical properties of these compounds (Li et al., 2012).

Applications in Medicinal Chemistry

  • Derivatives of this compound have potential applications in medicinal chemistry. For instance, research into similar triazole compounds has explored their use as anti-microbial, anti-oxidant, and anti-cancer agents, indicating their potential therapeutic uses (Bhat et al., 2016).

Mechanism of Action

Target of Action

It is known that triazole derivatives often interact with various biological targets . The specific targets and their roles would need to be determined through further experimental studies.

Mode of Action

It is known that triazole derivatives can actively contribute to binding to the active site of enzymes . The specific interactions between this compound and its targets, and any resulting changes, would need to be determined through further experimental studies.

Biochemical Pathways

It is known that triazole derivatives can have various biological activities . The specific pathways and their downstream effects would need to be determined through further experimental studies.

Result of Action

It is known that triazole derivatives can have various biological activities . The specific effects of this compound’s action would need to be determined through further experimental studies.

properties

IUPAC Name

2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9;;/h2-6H,7-8,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLAZAAKEQGJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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